2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid
Description
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid is a heterocyclic compound that contains a thiazole ring substituted with a trifluoromethyl group and an acetic acid moiety
Properties
IUPAC Name |
2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)3-2-13-4(10-3)1-5(11)12/h2H,1H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJWDFSNNBFGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid typically involves the reaction of 4-(trifluoromethyl)thiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Scientific Research Applications of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid
This compound is a chemical compound with the molecular formula . The compound contains a thiazole ring substituted with a trifluoromethyl group and an acetic acid moiety . Research suggests that it is used in various scientific applications, particularly in the design and synthesis of pharmaceutical compounds .
Use in Pharmaceutical Design
Thiazole derivatives are significant in medicinal chemistry due to their diverse biological activities . They are frequently employed as building blocks in synthesizing various drug candidates .
M3 mAChR PAMs : One study used thiazole derivatives in the development of positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine receptor (mAChR) . In this study, researchers explored structure-activity relationships (SARs) by modifying the 2-acylaminothiazole core, which led to the discovery of a potent compound with in vitro PAM activity towards the M3 mAChR . The study indicated excellent subtype selectivity over M1, M2, and M4 mAChRs and moderate selectivity over the M5 mAChR . The synthesized compound also enhanced muscle contraction in isolated smooth muscle tissue from rat bladders .
AMPK Activation : 2-[2-(4-(Trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, referred to as Activator-3, is another thiazole derivative with potential as an AMP mimetic and a potent pan-AMPK activator . Studies involving Activator-3 have shown that it enhances AMPK phosphorylation by the upstream kinase LKB1 and protects the AMPK complex against dephosphorylation . Molecular modeling suggests that Activator-3 and AMP share a common activation mode for AMPK activation .
Synthesis and Reactions
Thiazoles can be synthesized through various methods, including the Knoevenagel reaction, alkylation reactions, and one-pot three-component reactions . These synthetic routes enable the creation of diverse thiazole derivatives with potential applications in various fields .
Related Compounds and Derivatives
Sigma-Aldrich offers [4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]acetic acid derivatives and related products for scientific research . Additionally, compounds like {4-[({2-[3-Fluoro-4-(Trifluoromethyl)phenyl]-4-Methyl-1,3-Thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]acetic acid are available for research purposes .
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The compound binds to the γ subunit of AMPK, promoting its phosphorylation and activation, which in turn enhances glucose uptake and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol: This compound has a similar thiazole ring structure but with an ethanol group instead of an acetic acid moiety.
2-(Trifluoromethyl)phenylacetic acid: :
Biological Activity
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHFNOS
- CAS Number : 17969-63-0
Research indicates that this compound exhibits significant activity as an AMP-activated protein kinase (AMPK) activator. AMPK plays a crucial role in cellular energy homeostasis and metabolism. The compound enhances AMPK phosphorylation, which is mediated by upstream kinases such as LKB1, and protects the AMPK complex from dephosphorylation by phosphatases like PP2C .
In Vitro Studies
In vitro studies have demonstrated that this compound activates various human AMPK isozymes effectively. The effective concentration (EC) for activation was found to be comparable across different isoforms, suggesting a broad applicability in metabolic regulation .
In Vivo Studies
In vivo studies further corroborate the in vitro findings, showing that treatment with this compound leads to significant physiological changes consistent with AMPK activation. These include increased fatty acid oxidation and improved glucose uptake in skeletal muscle tissues .
Biological Activity Against Pathogens
The thiazole moiety is known for its antibacterial properties, particularly against Mycobacterium tuberculosis. Compounds structurally related to this compound have shown promising results in inhibiting the growth of this pathogen . The minimum inhibitory concentrations (MICs) achieved were notably low, indicating strong bactericidal activity.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is highly dependent on their structural features. For instance:
| Position | Substituent Type | Activity Impact |
|---|---|---|
| C-2 | Lipophilic substitutions | Enhances antibacterial activity |
| C-4 | Electron-donating groups | Increases cytotoxicity against cancer cells |
| Core | Variations in thiazole | Affects selectivity towards bacterial vs. mammalian cells |
Studies indicate that modifications at the C-2 and C-4 positions significantly influence both antibacterial efficacy and cytotoxicity against various cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that analogs of this compound exhibited sub-micromolar MIC values against M. tuberculosis, highlighting their potential as novel anti-tubercular agents .
- Antitumor Activity : Another investigation found that compounds containing the thiazole structure showed promising cytotoxic effects against several cancer cell lines, with IC values comparable to established chemotherapeutics like doxorubicin .
- AMPK Activation : Research on AMPK activation revealed that this compound not only activates AMPK but also selectively inhibits other kinases at higher concentrations, suggesting a targeted mechanism of action that could minimize off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
